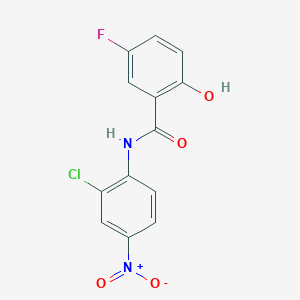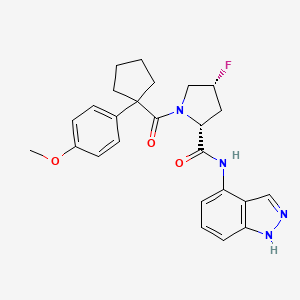
CBP/p300-IN-18
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CBP/p300-IN-18 is a small molecule inhibitor that targets the CREB-binding protein (CBP) and p300, which are closely related acetyltransferases and transcriptional coactivators. These proteins play a crucial role in regulating gene expression by acetylating histones and other proteins, thereby influencing chromatin structure and transcriptional activity .
Métodos De Preparación
The synthesis of CBP/p300-IN-18 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of various reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may include optimization of reaction conditions, scaling up the process, and ensuring the purity and stability of the compound .
Análisis De Reacciones Químicas
CBP/p300-IN-18 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
CBP/p300-IN-18 has a wide range of scientific research applications, including:
Chemistry: It is used to study the role of acetyltransferases in chemical reactions and to develop new inhibitors for these enzymes.
Biology: It is used to investigate the function of CBP and p300 in various biological processes, including gene expression, cell differentiation, and signal transduction.
Medicine: It has potential therapeutic applications in treating diseases such as cancer, where dysregulation of CBP and p300 activity is implicated.
Industry: It is used in the development of new drugs and therapeutic agents targeting acetyltransferases.
Mecanismo De Acción
CBP/p300-IN-18 exerts its effects by inhibiting the acetyltransferase activity of CBP and p300. This inhibition prevents the acetylation of histones and other proteins, leading to changes in chromatin structure and gene expression. The molecular targets of this compound include the histone acetyltransferase domains of CBP and p300, and the pathways involved include those regulating gene transcription and cell signaling .
Comparación Con Compuestos Similares
CBP/p300-IN-18 is unique in its ability to selectively inhibit both CBP and p300 acetyltransferases. Similar compounds include:
These compounds share similar mechanisms of action but may differ in their selectivity, potency, and therapeutic applications.
Propiedades
Fórmula molecular |
C25H27FN4O3 |
|---|---|
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
(2R,4R)-4-fluoro-N-(1H-indazol-4-yl)-1-[1-(4-methoxyphenyl)cyclopentanecarbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H27FN4O3/c1-33-18-9-7-16(8-10-18)25(11-2-3-12-25)24(32)30-15-17(26)13-22(30)23(31)28-20-5-4-6-21-19(20)14-27-29-21/h4-10,14,17,22H,2-3,11-13,15H2,1H3,(H,27,29)(H,28,31)/t17-,22-/m1/s1 |
Clave InChI |
FLUJAHQWJJQENP-VGOFRKELSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C2(CCCC2)C(=O)N3C[C@@H](C[C@@H]3C(=O)NC4=CC=CC5=C4C=NN5)F |
SMILES canónico |
COC1=CC=C(C=C1)C2(CCCC2)C(=O)N3CC(CC3C(=O)NC4=CC=CC5=C4C=NN5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



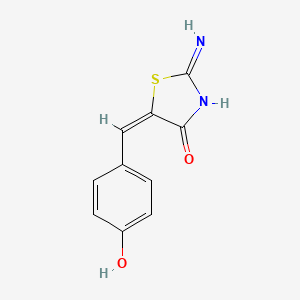
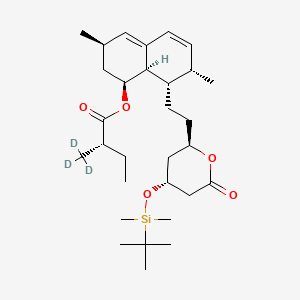

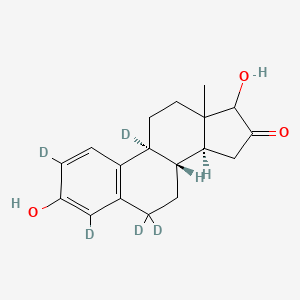
![2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol](/img/structure/B12421312.png)
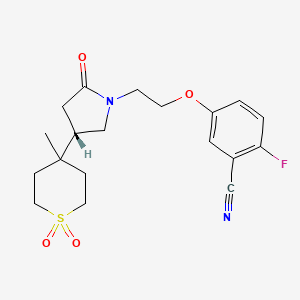
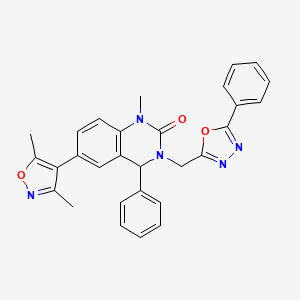
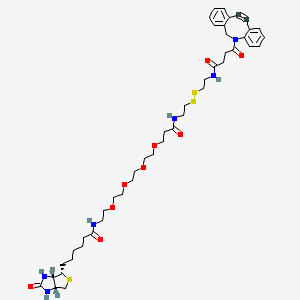
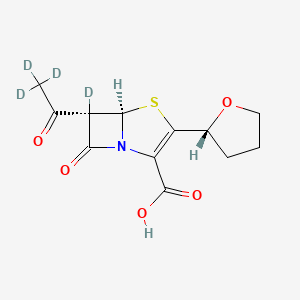
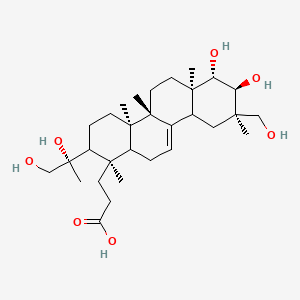
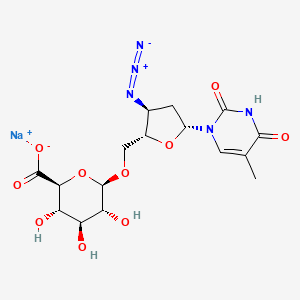
![(5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12421369.png)
